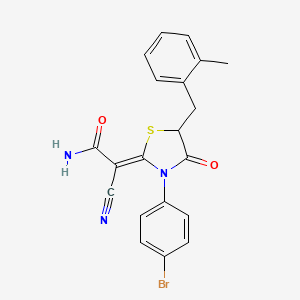

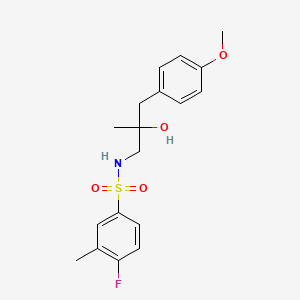

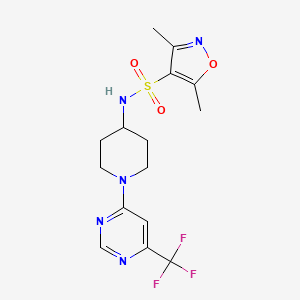

![molecular formula C15H17N3O3S2 B2795324 2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide CAS No. 913241-96-0](/img/structure/B2795324.png)

2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Herbicidal Activity

Research has shown that certain α-phenylsulfonyl alkanamides, which share structural similarities with 2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide, exhibit significant herbicidal activities. These compounds were tested under paddy conditions and demonstrated high efficacy against paddy weeds without adversely affecting rice plants, indicating their potential as selective herbicides (H. Omokawa, N. Ichizen, Shigeru Tabogami, T. Takematsu, 1985).

Antibacterial and Antifungal Applications

Several studies have synthesized derivatives of aminophenyl and aminosulfonylphenyl propanamides, demonstrating their potent antibacterial and antifungal activities. These compounds were effective against various microbial strains, suggesting their utility in developing new antimicrobial agents. Notably, novel thiazole, pyridone, and pyrazole derivatives bearing a sulfonamide moiety showed promising results as antimicrobial agents, indicating the chemical versatility and therapeutic potential of these compounds (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).

Anticancer Activity

Compounds related to 2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide have been evaluated for their anticancer properties. Derivatives such as methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates have shown potent antiproliferative effects against various cancer cell lines, including human HCT-116 and MCF-7, highlighting their potential in cancer therapy (S. E. El Rayes, A. Aboelmagd, M. Gomaa, I. Ali, Walid Fathalla, F. Pottoo, F. Khan, 2019).

Enzyme Inhibition

Research into the enzyme inhibitory properties of sulfonamide derivatives has revealed their potential in treating conditions like glaucoma. Novel sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold have shown strong affinities towards carbonic anhydrase isozymes, which are crucial for intraocular pressure regulation. These findings underscore the therapeutic applications of these compounds in managing eye diseases (A. Casini, A. Scozzafava, F. Mincione, L. Menabuoni, C. Supuran, 2002).

Fluorescence Signaling

A study developed a fluorescence signaling probe based on 2-(2-aminophenyl)benzothiazole for the selective detection of thiophenol, a toxic chemical species. This probe's signaling mechanism, involving the thiol-induced cleavage of sulfonamide linkage, highlights the compound's application in environmental monitoring and toxicology (Myung Gil Choi, M. Cho, H. Ryu, Jongin Hong, Suk-Kyu Chang, 2017).

Propriétés

IUPAC Name |

2-(4-aminophenyl)sulfanyl-N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-10(22-13-6-2-11(16)3-7-13)15(19)18-12-4-8-14(9-5-12)23(17,20)21/h2-10H,16H2,1H3,(H,18,19)(H2,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJJOKMPVQJHIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2795248.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(piperidin-1-yl)propyl]butanamide](/img/structure/B2795254.png)

![Benzo[d]thiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2795257.png)

![(5R,8S)-N-(4-chlorobenzyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2795261.png)